Substrate–Inhibitor Affinity Discrimination at Human Mevalonate Diphosphate Decarboxylase (hMDD): MVAPP vs 6-Fluoromevalonate 5-Diphosphate
In a direct head-to-head study using purified recombinant human mevalonate diphosphate decarboxylase (hMDD), the natural substrate MVAPP exhibits a Km of 28.9 ± 3.3 µM, whereas the fluorinated analog 6-fluoromevalonate 5-diphosphate acts as a competitive inhibitor with a Ki of 62 ± 5 nM [1]. This represents an approximately 466-fold tighter binding for the inhibitor relative to the substrate. An earlier study using rat liver pyrophosphomevalonate decarboxylase reported a Ki of 37 nM for the same inhibitor [2]. The quantitative Km/Ki ratio is essential for researchers designing enzyme inhibition assays, as it establishes the dynamic range required to distinguish substrate turnover from inhibitor occupancy.
| Evidence Dimension | Substrate affinity (Km) vs competitive inhibitor affinity (Ki) at mevalonate diphosphate decarboxylase |
|---|---|
| Target Compound Data | MVAPP tetralithium (substrate): Km = 28.9 ± 3.3 µM (human recombinant hMDD) |
| Comparator Or Baseline | 6-Fluoromevalonate 5-diphosphate (inhibitor): Ki = 62 ± 5 nM (human hMDD); Ki = 37 nM (rat liver enzyme) |
| Quantified Difference | ~466-fold tighter inhibitor binding (62 nM vs 28.9 µM); inhibitor displays ~780-fold discrimination when compared to the 37 nM rat Ki |
| Conditions | Recombinant his-tagged human MDD expressed in E. coli; in vitro spectrophotometric assay; pH and temperature per Arch Biochem Biophys (2008) 480:58–67 |
Why This Matters
This ~466-fold affinity window provides the quantitative benchmark required to distinguish substrate consumption from competitive inhibition in decarboxylase-targeted drug discovery campaigns, making MVAPP tetralithium the indispensable substrate reference standard.
- [1] Voynova NE, Fu Z, Battaile KP, Herdendorf TJ, Kim JJ, Miziorko HM. Human mevalonate diphosphate decarboxylase: characterization, investigation of the mevalonate diphosphate binding site, and crystal structure. Arch Biochem Biophys. 2008;480(1):58-67. PMID: 18823933. View Source
- [2] Nave JF, d'Orchymont H, Ducep JB, Piriou F, Jung MJ. Mechanism of the inhibition of cholesterol biosynthesis by 6-fluoromevalonate. Biochem J. 1985;227(1):247-254. PMID: 2986604. View Source
